5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
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Overview
Description
Starting Material: The oxazole intermediate
Reaction: Cyanation using a reagent like copper(I) cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification Techniques: Employing advanced purification methods such as crystallization or chromatography to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Furan-2-ylmethylamine Intermediate
Starting Material: Furan-2-carboxaldehyde
Reaction: Reductive amination with an appropriate amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
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Synthesis of the Oxazole Ring
Starting Material: 2-bromo-5-((p-tolyloxy)methyl)furan
Reaction: Cyclization with the furan-2-ylmethylamine intermediate under basic conditions to form the oxazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibitors: Potential application in designing inhibitors for specific enzymes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical or thermal properties.
Mechanism of Action
The mechanism of action of 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-((Furan-2-ylmethyl)amino)-2-(5-(methoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- 5-((Furan-2-ylmethyl)amino)-2-(5-(ethoxymethyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile stands out due to the presence of the p-tolyloxy group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic biological targets. This structural feature may also influence its solubility and stability, making it a unique candidate for specific applications in drug development and materials science.
Properties
IUPAC Name |
5-(furan-2-ylmethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-14-4-6-15(7-5-14)26-13-17-8-9-19(27-17)21-24-18(11-22)20(28-21)23-12-16-3-2-10-25-16/h2-10,23H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPLUFDJRKNUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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